molecular formula C7H4BrNO2 B1376535 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 14022-96-9

4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B1376535
CAS RN: 14022-96-9
M. Wt: 214.02 g/mol
InChI Key: PGXJMHBTSZQHDD-UHFFFAOYSA-N
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Description

“4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one” is a chemical compound with the molecular formula C7H4BrNO2 . It is a member of the benzoxazole family, which are bicyclic compounds containing a benzene ring fused to an oxazole ring . Benzoxazoles have been extensively used as starting materials for different mechanistic approaches in drug discovery .


Synthesis Analysis

Benzoxazole derivatives can be synthesized through a variety of methods. One approach involves the reaction of 2-aminophenol with various aromatic aldehydes . Another method involves the copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by 1H NMR, 13C NMR, and mass spectra .


Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of reactivity, making them highly reactive building blocks for organic and organoelement synthesis . They can undergo a variety of chemical reactions, including reactions with 2-amino- and 2-mercaptothiazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined through various spectroscopic techniques, including IR, 1H/13C-NMR, and mass spectra .

Scientific Research Applications

Synthesis and Biological Activity Studies

Antimicrobial Activity of Derivatives :A series of new 1,3-benzoxazol-2(3H)-one derivatives, including 6-bromo-1,3-benzoxazol-2(3H)-one, were synthesized and characterized. These compounds underwent antimicrobial testing against various bacteria and yeasts, and some showed promising cytotoxic properties. This research underscores the potential of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one derivatives in developing new antimicrobial agents (Krawiecka et al., 2013).

Synthesis and Chemical Structure Analysis

Synthesis and Antibacterial Activity :Compounds including this compound derivatives were synthesized, characterized, and their antibacterial activity was evaluated. The research contributes to understanding the chemical structure and potential antibacterial properties of these compounds (Prasad et al., 2006).

Crystal Structure Analysis :The crystal structure of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one, a derivative, was determined through X-ray crystallography, providing insights into the compound's molecular interactions and structural features (Vlasiuk et al., 2000).

Regioselectivity in Synthesis

Influence of Reaction Conditions :The research explored how different reaction conditions affect the regioselectivity in synthesizing 2,3-dihydro-1,4-benzoxathiine derivatives. The study shows the compound's role in facilitating precise chemical reactions, vital in drug synthesis and material science (Casiraghi et al., 2018).

Mechanism of Action

properties

IUPAC Name

4-bromo-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXJMHBTSZQHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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